

A Comparative Conformational Analysis of Cyclononene and Cyclononane

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Compound of Interest					
Compound Name:	Cyclononene				
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A detailed examination of the conformational landscapes of **cyclononene** and its saturated counterpart, cyclononane, reveals significant differences in their preferred geometries, stability, and dynamic behavior. The introduction of a double bond in **cyclononene** imposes rigid constraints that dramatically alter the conformational preferences compared to the more flexible cyclononane ring.

The study of cycloalkane and cycloalkene conformations is crucial for understanding their reactivity and physical properties. For medium-sized rings like cyclononane and **cyclononene**, the interplay of angle strain, torsional strain, and transannular interactions leads to a complex conformational landscape. This guide provides a comparative analysis of the conformational properties of these two molecules, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Conformational Preferences and Stabilities

Cyclononane:

Cyclononane is a nine-membered cycloalkane that exhibits significant conformational flexibility. Its most stable conformation is the twist-boat-chair (TBC), which possesses three-fold symmetry[1]. Low-temperature 13C NMR spectroscopy has been instrumental in identifying the major and minor conformations of cyclononane. At -173°C, the major conformation is the[2] form, accounting for approximately 95% of the population, while the minor conformer is the[3] form (about 5%)[4]. A third conformation,[5], is present in a very small amount[4]. The energy







barrier for the interconversion of these conformers is relatively low, with an activation energy for ring inversion of about 6 kcal/mol[1].

Cyclononene:

The introduction of a double bond in **cyclononene** significantly restricts the conformational possibilities. The analysis of cis-**cyclononene** is more prevalent in the literature. Low-temperature 13C NMR studies of cis-**cyclononene** at -189.3°C have revealed the presence of two primary conformations[4][6]. The major conformer, with a population of 66%, has C1 symmetry[4][6]. The minor conformer also possesses C1 symmetry but with a small deviation from Cs symmetry[6]. The free-energy barriers for the interconversion between these two conformations are 4.18 ± 0.15 and 4.28 ± 0.15 kcal/mol at -183.1°C[6]. Interestingly, the preferred conformations of cis-**cyclononene** do not appear to be directly derived from the low-energy conformations of cyclononane[4].

For trans-**cyclononene**, the ring is highly strained. The barrier to interconvert the two enantiomers of trans-**cyclononene** is 20 kcal/mol, and it must be kept below 0°C to prevent racemization. This is in contrast to trans-cyclooctene, which has a higher racemization barrier of 36 kcal/mol. The difference in stability between cis- and trans-**cyclononene** is only 12.2 kJ/mol, which is significantly less than the 38.5 kJ/mol difference seen in cyclooctene, indicating that the larger ring of **cyclononene** can better accommodate the strain of a trans double bond.

Quantitative Conformational Data

The following table summarizes the key quantitative data regarding the conformations of cyclononane and cis-cyclononene.



Molecule	Conformati on	Symmetry	Population (%)	ΔG‡ (kcal/mol)	Temperatur e (°C)
Cyclononane	[2] (Twist- Boat-Chair)	C3	~95	6	-173
[3]	-	~5	-173		
cis- Cyclononene	Major Conformer	C1	66	4.28 - 4.35 (major to minor)	-178.3 to -189.3
Minor Conformer	C1	34	4.18 (minor to major)	-183.1	

Experimental Protocols

The conformational analysis of these molecules relies heavily on the following experimental and computational techniques:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dynamic NMR is a powerful technique for studying the conformations of molecules that are in rapid equilibrium. By recording NMR spectra at various low temperatures, the interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

- Sample Preparation: A dilute solution of the cycloalkane or cycloalkene is prepared in a suitable low-freezing solvent, such as a mixture of CHFCl2 and CHF2Cl.
- Data Acquisition: 1H and 13C NMR spectra are recorded over a range of low temperatures.
- Data Analysis: The coalescence temperature (the temperature at which the signals for two
 interconverting species merge) is determined. From the coalescence temperature and the
 chemical shift difference between the signals, the free energy of activation (ΔG‡) for the
 conformational interchange can be calculated using the Eyring equation. The relative
 populations of the conformers at a given temperature can be determined by integrating the
 areas of their respective NMR signals.



Computational Modeling (Molecular Mechanics and Ab Initio Calculations):

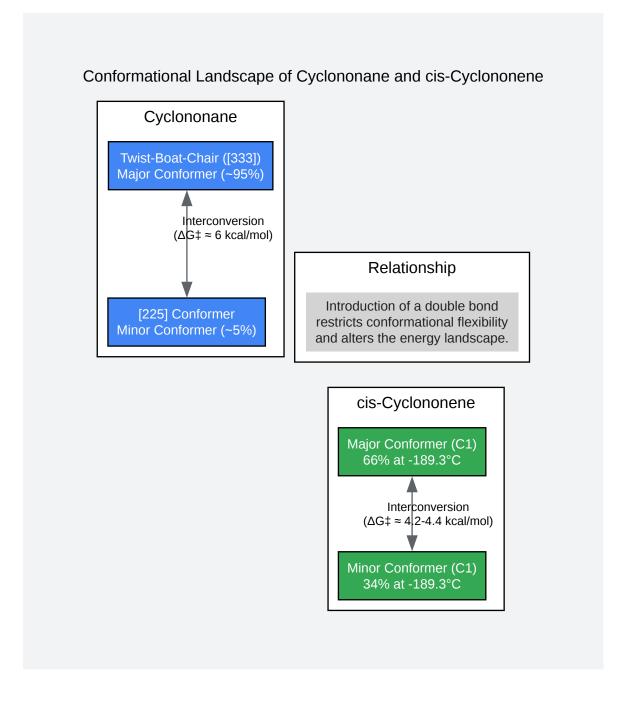
Computational methods are used to calculate the relative energies and geometries of different possible conformations.

- Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.
- Geometry Optimization: The geometry of each identified conformer is optimized using molecular mechanics force fields (e.g., MM3) or ab initio methods (e.g., Hartree-Fock or Density Functional Theory).
- Energy Calculation: The strain energies and relative free energies of the optimized conformers are calculated to predict their relative populations. These theoretical populations are then compared with the experimental data obtained from NMR spectroscopy.

Logical Relationship of Conformations

The following diagram illustrates the conformational landscape and the relationship between the different conformers of cyclononane and cis-cyclononene.





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Figure 1: Conformational relationship between cyclononane and cis-cyclononene.

In conclusion, the conformational analysis of **cyclononene** and cyclononane highlights the profound impact of a single double bond on the structure and dynamics of a nine-membered ring. While cyclononane exists predominantly in a symmetric twist-boat-chair conformation with other minor conformers accessible via low energy barriers, cis-**cyclononene** adopts two distinct, less symmetric conformations with a comparable energy barrier for interconversion.



The strain associated with the trans isomer of **cyclononene** is significant, but less pronounced than in smaller ring systems, demonstrating the increased flexibility of the nine-membered ring to accommodate geometric constraints. This comparative understanding is essential for researchers in drug development and materials science, where molecular conformation dictates biological activity and material properties.

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